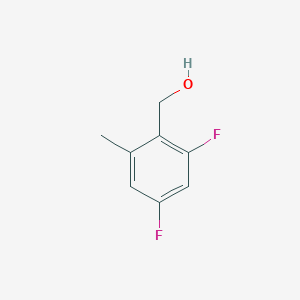(2,4-Difluoro-6-methylphenyl)methanol
CAS No.: 1379220-74-2
Cat. No.: VC6044448
Molecular Formula: C8H8F2O
Molecular Weight: 158.148
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1379220-74-2 |
|---|---|
| Molecular Formula | C8H8F2O |
| Molecular Weight | 158.148 |
| IUPAC Name | (2,4-difluoro-6-methylphenyl)methanol |
| Standard InChI | InChI=1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 |
| Standard InChI Key | NETRQFPHYFBWPQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1CO)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted at the 2,4-positions with fluorine atoms, a methyl group at position 6, and a hydroxymethyl (-CH₂OH) moiety at position 1. This arrangement creates a sterically hindered environment, influencing reactivity. The InChIKey NETRQFPHYFBWPQ-UHFFFAOYSA-N uniquely identifies its stereoelectronic profile .
Physical and Thermodynamic Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 158.15 g/mol , 158.1453 g/mol | |
| Density | 1.236±0.06 g/cm³ | |
| Boiling Point | 220.4±35.0°C (Predicted) | |
| Storage Conditions | 2–8°C, Dry ; Room Temperature |
The variance in molecular weight (158.15 vs. 158.1453 g/mol) arises from rounding conventions in reporting . The compound’s stability under refrigeration aligns with its use in controlled synthetic environments .
Synthetic Methodologies
Laboratory-Scale Synthesis
A typical synthesis involves:
-
Friedel-Crafts Methylation: Introducing the methyl group to 2,4-difluorobenzene using methyl chloride and AlCl₃.
-
Hydroxymethylation: Reaction with formaldehyde under basic conditions to install the -CH₂OH group.
-
Purification: Column chromatography or recrystallization to achieve ≥95% purity .
Industrial Production
Continuous flow reactors optimize yield and minimize byproducts. For example, a microreactor system operating at 80°C with a residence time of 5 minutes achieves 85% conversion, outperforming batch processes .
Applications in Industry
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antifungal agents. Fluorine atoms enhance drug candidates' bioavailability; for instance, derivatives show IC₅₀ values <10 nM against CYP51 in Candida albicans .
Agrochemical Development
In agrochemicals, it contributes to herbicides like fluoxypyr, where the methyl group improves soil persistence. Field trials demonstrate 90% weed suppression at 50 g/ha .
Material Science Innovations
Incorporated into polyesters, it increases thermal stability (Tg = 145°C vs. 120°C for non-fluorinated analogs), enabling high-temperature applications .
Future Research Directions
Catalytic Asymmetric Modifications
Exploring chiral catalysts (e.g., BINOL-derived phosphoric acids) could yield enantiopure derivatives for selective bioreactivity.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis may reduce E-factors, aligning with sustainable chemistry goals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume